N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
CAS No.:
Cat. No.: VC15198100
Molecular Formula: C25H28N4O3
Molecular Weight: 432.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H28N4O3 |
|---|---|
| Molecular Weight | 432.5 g/mol |
| IUPAC Name | N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine |
| Standard InChI | InChI=1S/C25H28N4O3/c1-16-14-23(26-13-12-18-6-11-21(31-4)22(15-18)32-5)29-25(27-16)17(2)24(28-29)19-7-9-20(30-3)10-8-19/h6-11,14-15,26H,12-13H2,1-5H3 |
| Standard InChI Key | JMLHLXCOYVLODE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=C(C(=NN2C(=C1)NCCC3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)OC)C |
Introduction
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound featuring a pyrazolo[1,5-a]pyrimidine core. This bicyclic structure is known for its diverse biological activities, making it a promising candidate for pharmaceutical development. The compound includes multiple functional groups such as methoxy groups and an amine group, which may enhance its solubility and interaction with biological targets.
Synthetic Pathways
While specific synthetic pathways for N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine are not detailed in the available literature, compounds with similar structures often involve complex multi-step reactions. These may include cyclization reactions, nucleophilic substitutions, and condensation reactions to form the pyrazolo[1,5-a]pyrimidine core.
Research Findings and Challenges
Currently, there is a lack of comprehensive research findings on this specific compound in reputable scientific literature. Most information available is speculative or based on related compounds. Further research is needed to fully understand its properties and potential applications.
Data Tables
| Property | General Pyrazolo[1,5-a]pyrimidine Derivatives |
|---|---|
| Molecular Weight | Varies, typically around 300-400 g/mol |
| Biological Activity | Potential anticancer, antiviral, and enzyme inhibition activities |
| Synthetic Pathways | Multi-step reactions involving cyclization and condensation |
| Functional Groups | Often include methoxy, amine, and other substituents |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume